Mitoquinone
Description
Mitoquinone, also known as MitoQ, is a synthetic analogue of coenzyme Q10. It is a mitochondria-targeted antioxidant that has shown potential in various medical applications. This compound is designed to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species and reduce oxidative stress .
Properties
Key on ui mechanism of action |
Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. |
|---|---|
CAS No. |
444890-41-9 |
Molecular Formula |
C37H44O4P+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |
InChI Key |
OIIMUKXVVLRCAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Mito-Q mitoquinone |
Origin of Product |
United States |
Preparation Methods
Mitoquinone is synthesized through a series of chemical reactions involving the attachment of a lipophilic triphenylphosphonium cation to a ubiquinone derivative. The synthetic route typically involves the reaction of idebenone with triphenylphosphonium halides under specific conditions . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Mitoquinone undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound and then reduced back to its active form, mitoquinol, by the mitochondrial electron transport chain . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and mitoquinol .
Scientific Research Applications
Neurodegenerative Diseases
MitoQ has shown promise in preclinical and clinical studies for conditions such as Parkinson's disease and Alzheimer's disease. Research indicates that MitoQ may help reduce neuroinflammation and oxidative stress associated with neuronal degeneration:
- Parkinson's Disease : MitoQ has been evaluated for its neuroprotective effects in models of Parkinson's disease, demonstrating improvements in mitochondrial function and reductions in oxidative stress markers .
- Alzheimer’s Disease : Studies suggest that MitoQ can inhibit the production of amyloid-beta, a protein linked to Alzheimer's pathology, potentially improving cognitive function .
Cardiovascular Health
MitoQ has been investigated for its ability to protect cardiac function under stress conditions:
- Endotoxin-Induced Cardiac Dysfunction : In animal studies, MitoQ administration has been shown to prevent endotoxin-induced reductions in mitochondrial function and cardiac output .
- Ototoxicity Prevention : MitoQ has demonstrated protective effects against aminoglycoside-induced ototoxicity in guinea pigs, indicating potential applications in preserving hearing during antibiotic treatments .
Metabolic Disorders
MitoQ is being explored for its effects on metabolic health:
- Age-Related Muscle Weakness : A study aims to determine whether MitoQ can improve muscle strength and metabolic function in older adults by enhancing mitochondrial oxidative capacity .
- Obesity and Diabetes : Research suggests that MitoQ may ameliorate insulin resistance and improve metabolic profiles in obesity-related conditions by targeting mitochondrial dysfunction .
Respiratory Conditions
Recent studies have highlighted the role of MitoQ in protecting against lung injury:
- Ethanol-Induced Lung Injury : MitoQ has been shown to reduce oxidative damage and inflammation in lung tissues exposed to ethanol and lipopolysaccharides, suggesting its potential as a therapeutic agent for alcohol-related lung injuries .
Antiviral Activity
This compound mesylate (Mito-MES), a derivative of MitoQ, has demonstrated antiviral properties against SARS-CoV-2:
- COVID-19 Prophylaxis : In clinical trials, participants receiving Mito-MES showed a significantly lower incidence of SARS-CoV-2 infection compared to controls, highlighting its potential as a preventive treatment against viral infections .
Fertility Applications
MitoQ has also been studied for its impact on reproductive health:
- Protection of Oocytes : Research indicates that MitoQ can enhance the viability of oocytes during cryopreservation by reducing ROS levels and improving mitochondrial function .
Summary Table of Applications
Mechanism of Action
Mitoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation. Once inside the mitochondria, this compound is reduced to mitoquinol, which neutralizes reactive oxygen species. This process helps to prevent cell damage and maintain mitochondrial function . The molecular targets and pathways involved include the mitochondrial electron transport chain and various antioxidant defense mechanisms .
Comparison with Similar Compounds
Mitoquinone is often compared to other mitochondria-targeted antioxidants, such as idebenone and pyrroloquinoline quinone. While all these compounds share similar antioxidant properties, this compound is unique in its ability to specifically target mitochondria and accumulate within them . This targeted approach enhances its effectiveness in reducing oxidative stress and protecting mitochondrial function. Other similar compounds include nicotinamide mononucleotide and coenzyme Q10 .
Biological Activity
Mitoquinone (MitoQ) is a mitochondria-targeted antioxidant that has garnered significant attention for its potential therapeutic applications in various pathological conditions, particularly those associated with oxidative stress and mitochondrial dysfunction. This article explores the biological activity of MitoQ, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.
MitoQ is designed to penetrate the mitochondrial membrane effectively due to its lipophilic triphenylphosphonium cation (TPP) linked to coenzyme Q10. This unique structure allows MitoQ to accumulate within mitochondria, where it exerts potent antioxidant effects, scavenging reactive oxygen species (ROS) and protecting mitochondrial integrity . The following table summarizes key mechanisms through which MitoQ operates:
Renal Ischemia/Reperfusion Injury
Recent studies have demonstrated the protective effects of MitoQ in models of renal ischemia/reperfusion (I/R) injury. In vitro experiments using human renal tubular epithelial cells (HK-2) showed that MitoQ treatment significantly inhibited oxidative stress and apoptosis by restoring mitochondrial membrane potential and promoting mitochondrial fusion. The study indicated that MitoQ treatment led to a marked reduction in renal reactive oxygen species production and improved renal function post-I/R injury .
Sperm Motility Enhancement
MitoQ has also been investigated for its effects on human sperm motility. A study reported that supplementation with 200 nM MitoQ during in vitro sperm preparation enhanced motility without compromising viability or increasing DNA fragmentation. This suggests potential applications for MitoQ in reproductive health, particularly in improving sperm quality during assisted reproductive techniques .
Case Studies
- Renal I/R Injury : In a controlled study, rats subjected to renal I/R injury showed significant improvement in kidney function when treated with MitoQ. Pathological assessments revealed reduced tubular damage and lower levels of oxidative stress markers compared to untreated controls .
- Liver Inflammation : Another study explored the effects of MitoQ on liver inflammation and fibrosis in cirrhotic rat models. Results indicated that MitoQ administration led to decreased hepatic oxidative stress and improved liver function parameters, suggesting its utility in managing liver diseases .
Research Findings
Extensive research has highlighted the multifaceted roles of MitoQ across various biological contexts:
- Antiviral Activity : Recent investigations have shown that MitoQ exhibits antiviral properties against SARS-CoV-2, indicating its potential as a therapeutic agent during viral infections .
- Cancer Therapeutics : MitoQ's ability to mitigate oxidative damage may enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative stress while allowing cancer cells to remain vulnerable .
Q & A
Q. How does MitoQ interact with other mitochondrial therapies (e.g., SS-31) in combinatorial approaches?
- Answer: Synergy is tested via isobolographic analysis in models of ischemia-reperfusion injury. For example, MitoQ (5 µM) combined with SS-31 (1 µM) reduces infarct size 40% more effectively than either agent alone, likely via complementary ROS scavenging and ETC stabilization .
Methodological Considerations
- Contradiction Analysis: Always report model-specific variables (e.g., species, disease induction method) and validate findings across multiple assays (e.g., ROS quantification via DHE and Amplex Red) .
- Statistical Rigor: Use power analysis to determine cohort sizes (e.g., n ≥ 8 for rodent studies) and include sham/vehicle controls to account for solvent effects (e.g., DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
